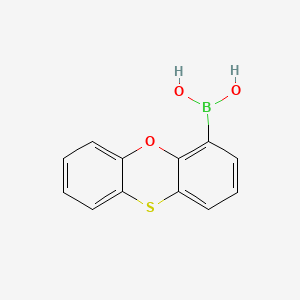

Ácido fenoxatiin-4-borónico

Descripción general

Descripción

Phenoxathiin-4-boronic acid (PBA) is an organic compound that has found a variety of applications in the fields of biochemistry and physiology. This molecule is composed of a phenoxathiin ring, a boronic acid group, and a hydrogen atom. PBA is a versatile compound that can be used in a variety of ways, from synthesis to research applications. It is a powerful tool for scientists, as it can be used both as a reagent and a catalyst.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Ácido fenoxatiin-4-borónico: destaca especialmente por su papel en el desarrollo de sensores debido a su capacidad de formar complejos reversibles con compuestos que contienen dioles. Esta propiedad se aprovecha en la creación de sensores fluorescentes para carbohidratos, que son cruciales para las aplicaciones diagnósticas y terapéuticas . La fuerte intensidad fluorescente del compuesto cambia al unirse al azúcar, lo que lo convierte en un candidato ideal para la detección de biomarcadores de carbohidratos.

Etiquetado biológico

La interacción de los ácidos borónicos con los dioles también permite su uso en el etiquetado biológico. This compound se puede utilizar para etiquetar células o proteínas, lo que proporciona un medio para rastrear procesos biológicos o la ubicación de moléculas específicas dentro de una célula .

Manipulación y modificación de proteínas

En el campo de la proteómica, This compound se puede utilizar para manipular y modificar proteínas. Esto incluye la unión de proteínas a superficies u otras moléculas, lo que es esencial para estudiar las interacciones y funciones de las proteínas .

Tecnologías de separación

Los ácidos borónicos se emplean en tecnologías de separación debido a su unión selectiva a cis-dioles. This compound se puede utilizar en cromatografía y electroforesis para separar y purificar biomoléculas, como proteínas glicosiladas, de mezclas complejas .

Desarrollo de terapéuticos

La capacidad de This compound para interactuar con varias moléculas biológicas abre posibilidades para el desarrollo de nuevos terapéuticos. Sus propiedades de unión se pueden aprovechar para crear fármacos que se dirijan a vías o moléculas biológicas específicas .

Sistemas de liberación controlada

En aplicaciones farmacéuticas, This compound se puede incorporar a polímeros para crear sistemas de liberación controlada. Dichos sistemas se pueden diseñar para liberar insulina u otros fármacos en respuesta a la presencia de glucosa u otros desencadenantes .

Métodos analíticos

This compound: también es un componente básico de las micropartículas utilizadas en métodos analíticos. Estas micropartículas se pueden diseñar para cambiar sus propiedades en presencia de analitos específicos, lo que es útil para el análisis tanto cualitativo como cuantitativo .

Química de carbohidratos y glicobiología

Por último, el compuesto juega un papel crucial en la química de carbohidratos y la glicobiología. Está involucrado en el análisis, separación, protección y activación de carbohidratos, lo que es fundamental para comprender y manipular estas biomoléculas esenciales .

Mecanismo De Acción

Target of Action

Phenoxathiin-4-boronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of Phenoxathiin-4-boronic acid are the organic groups involved in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, Phenoxathiin-4-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the interaction of Phenoxathiin-4-boronic acid with formally electrophilic organic groups, leading to the formation of a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by Phenoxathiin-4-boronic acid, affects the carbon–carbon bond formation pathway . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new organic compounds through the creation of carbon–carbon bonds .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign . These properties may influence the bioavailability of Phenoxathiin-4-boronic acid.

Result of Action

The primary result of Phenoxathiin-4-boronic acid’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds . Additionally, Phenoxathiin-4-boronic acid is known to exhibit strong fluorescence when it binds to sugars, making it useful as a chemosensor .

Action Environment

The action, efficacy, and stability of Phenoxathiin-4-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, Phenoxathiin-4-boronic acid is known to be environmentally benign, suggesting that it may have minimal impact on the environment .

Análisis Bioquímico

Biochemical Properties

Phenoxathiin-4-boronic acid is known to exhibit strong fluorescence when it binds to sugars . This property makes it useful as a chemosensor in biochemical reactions

Molecular Mechanism

It is known to participate in Suzuki–Miyaura cross-coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction

Propiedades

IUPAC Name |

phenoxathiin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO3S/c14-13(15)8-4-3-7-11-12(8)16-9-5-1-2-6-10(9)17-11/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIENVBUXFRSCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)SC3=CC=CC=C3O2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370266 | |

| Record name | Phenoxathiin-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100124-07-0 | |

| Record name | B-4-Phenoxathiinylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100124-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxathiin-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

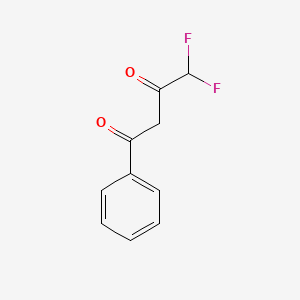

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

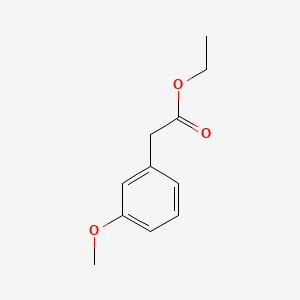

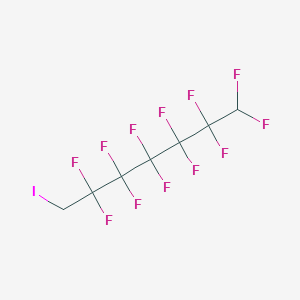

Feasible Synthetic Routes

Q & A

Q1: How does Phenoxathiin-4-boronic acid interact with sugars and what are the downstream effects?

A1: Phenoxathiin-4-boronic acid (4-POBA) interacts with sugars through reversible covalent bonding. The boronic acid moiety of 4-POBA forms boronate esters with the cis-diol groups present in sugars []. This interaction triggers a change in the electronic environment of the phenoxathiin ring system, leading to a measurable change in fluorescence intensity [].

Q2: Is there any information available on the specific spectroscopic properties of Phenoxathiin-4-boronic acid, like its molecular formula and weight?

A2: Unfortunately, the provided research abstract [] does not delve into the specific spectroscopic data, molecular weight, or formula of Phenoxathiin-4-boronic acid. Further research or access to the full paper would be required to obtain this information.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane](/img/structure/B1586459.png)